molecular formula C12H21NO4 B138230 trans-4-(Boc-amino)cyclohexanecarboxylic acid CAS No. 130309-46-5

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Cat. No.: B138230
CAS No.: 130309-46-5
M. Wt: 243.3 g/mol
InChI Key: KXMRDHPZQHAXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Boc-amino)cyclohexanecarboxylic acid: is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino functionality, preventing it from reacting under various conditions until it is selectively removed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The process begins with cyclohexanecarboxylic acid.

    Amination: The carboxylic acid is converted to an amine through a series of reactions, often involving the use of reagents such as thionyl chloride and ammonia.

    Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

Scientific Research Applications

Chemistry: trans-4-(Boc-amino)cyclohexanecarboxylic acid is extensively used in peptide synthesis. The Boc group protects the amino group during the synthesis, allowing for selective deprotection and further functionalization.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The Boc-protected amino group can be selectively deprotected to study the effects of the free amino group in biological systems.

Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmaceutical compounds. Its ability to protect the amino group makes it valuable in the synthesis of drugs that require selective functionalization .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-4-(Boc-amino)cyclohexanecarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing it from reacting under various conditions. When the Boc group is removed, the free amino group can participate in further reactions, allowing for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed .

Comparison with Similar Compounds

  • trans-4-(Boc-amino)methylcyclohexanecarboxylic acid
  • cis-4-(Boc-amino)cyclohexanecarboxylic acid
  • trans-4-(tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Comparison:

  • trans-4-(Boc-amino)methylcyclohexanecarboxylic acid: This compound has a similar structure but with a methyl group attached to the cyclohexane ring. It exhibits similar reactivity and applications but may have different steric and electronic properties.
  • cis-4-(Boc-amino)cyclohexanecarboxylic acid: The cis isomer has the Boc-protected amino group on the same side of the cyclohexane ring, leading to different stereochemical properties and potentially different reactivity.
  • trans-4-(tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: This compound is very similar to trans-4-(Boc-amino)cyclohexanecarboxylic acid, with slight variations in the protecting group structure. It is used in similar applications but may have different deprotection conditions .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial production. Its ability to protect the amino group while allowing for selective deprotection makes it a valuable tool in the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in various scientific and industrial fields.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRDHPZQHAXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967876, DTXSID401194773
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130309-46-5, 53292-89-0, 53292-90-3
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130309-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.86 g (20 mmol) of 4-aminocyclohexane carboxylic acid in 40 mL of 0.5M aqueous NaOH solution, 20 mL of dioxane and 4 mL of acetonitrile was added a total of 6.5 g (30 mmol) of tBoc anhydride at room temperature. After 20 h, 100 mL of ethyl acetate and 100 mL of 10% aqueous citric acid solution were introduced. The aqueous layer which formed was separated and extracted with three-50 mL portions of ethyl acetate. The organic phases were combined, dried (sodium sulfate) and concentrated in vacuo to give 6.0 g (125%) of crude 4-(t-butoxycarbonylamino)cyclohexane carboxylic acid as a colorless oil which solidified upon standing.
Quantity
2.86 g
Type
reactant
Reaction Step One
[Compound]
Name
tBoc anhydride
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(Boc-amino)cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-(Boc-amino)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
trans-4-(Boc-amino)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
trans-4-(Boc-amino)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
trans-4-(Boc-amino)cyclohexanecarboxylic acid
Reactant of Route 6
trans-4-(Boc-amino)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.